Fosfato de Cinc

Descripción general

Descripción

Zinc Phosphate, also known as Zinc Phosphate, is a useful research compound. Its molecular formula is F-Li. The purity is usually 95%.

BenchChem offers high-quality Zinc Phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc Phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pigmento Anticorrosivo

El fosfato de cinc se utiliza ampliamente como pigmento anticorrosivo {svg_1}. Es un pigmento eficaz para la protección anticorrosiva y ambiental {svg_2}. Los recubrimientos de fosfato pueden prevenir o minimizar la corrosión ambiental de los metales y a menudo se utilizan como base para procesos de recubrimiento o pintura posteriores {svg_3}.

Administración de Fármacos

Las nanopartículas de this compound (ZnPNPs) se han explorado por su potencial en la administración de fármacos {svg_4}. Su biocompatibilidad y no toxicidad las hacen adecuadas para esta aplicación {svg_5}.

Agentes Antibacterianos y Anticancerígenos

Las ZnPNPs también se han utilizado como agentes antibacterianos y anticancerígenos {svg_6}. Sus propiedades únicas, como la alta estabilidad térmica y la baja solubilidad en medios corrosivos, las hacen eficaces en estas aplicaciones {svg_7}.

Biocatalizador

Las ZnPNPs se han utilizado como biocatalizador {svg_8}. Sus características únicas, como la alta estabilidad térmica y la biocompatibilidad, las hacen adecuadas para esta aplicación {svg_9}.

Aditivos Lubricantes

Las ZnPNPs se han explorado como aditivos lubricantes {svg_10}. Sus propiedades únicas, como la alta estabilidad térmica y la baja solubilidad en medios corrosivos, las hacen eficaces en esta aplicación {svg_11}.

Regeneración de Tejidos Óseos

Las ZnPNPs se han utilizado para la regeneración de tejidos óseos {svg_12}. Su biocompatibilidad y no toxicidad las hacen adecuadas para esta aplicación {svg_13}.

Eliminación de Metales Tóxicos de Muestras Ambientales

Las ZnPNPs se han utilizado para la eliminación de metales tóxicos de muestras ambientales {svg_14}. Sus características únicas, como la alta estabilidad térmica y la baja solubilidad en medios corrosivos, las hacen eficaces en esta aplicación {svg_15}.

Aplicaciones Biomédicas

El this compound se ha identificado como un material versátil para posibles aplicaciones biomédicas {svg_16}. Sus propiedades únicas, como la biocompatibilidad y la no toxicidad, lo hacen adecuado para una gama de aplicaciones biomédicas {svg_17}.

Mecanismo De Acción

Target of Action

Zinc Phosphate (Zn3(PO4)2) is an inorganic compound that primarily targets metal surfaces, where it acts as a corrosion-resistant coating . It is also used in dentistry as a cement for permanent metal and zirconium dioxide restorations .

Mode of Action

Zinc Phosphate forms a protective layer on metal surfaces, preventing corrosion and enhancing durability . In dentistry, it adheres to the tooth, metal, or even zirconium oxide, providing a strong and durable bond .

Biochemical Pathways

Zinc, a component of Zinc Phosphate, plays a crucial role in various biochemical pathways. It is a necessary trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division . Zinc is involved in promoting malignancy and invasion in cancer cells, despite its low tissue concentration .

Pharmacokinetics

Zinc Phosphate is a white solid that is insoluble in water . Its solubility decreases with increasing temperature . It is soluble in inorganic acids, ammonia, and ammonium salt solutions . When heated to 100°C, it loses two water molecules to become an anhydrous compound .

Result of Action

The application of Zinc Phosphate results in a corrosion-resistant coating on metal surfaces, enhancing their durability . In dentistry, it provides a strong and durable bond for permanent restorations . On a cellular level, Zinc, a component of Zinc Phosphate, has been found to influence root development, photosynthesis, and biological processes aiding Iron uptake .

Action Environment

The action of Zinc Phosphate can be influenced by environmental factors. For instance, the solubility of Zinc Phosphate in water decreases with increasing temperature . In addition, the availability of other nutrients in the environment, such as phosphorus, can influence the homeostasis of Zinc within plants .

Safety and Hazards

Direcciones Futuras

Zinc phosphate shows potential as a micronutrient in fertilizers . Given zinc’s essential role in plant growth, its inclusion in fertilizers could help improve crop yields . Owing to its thermal stability, there are ongoing studies examining zinc phosphate’s role as a potential flame retardant in certain applications . In the glass and ceramics industry, zinc phosphate may be used to produce specialized glass products that require unique properties .

Análisis Bioquímico

Biochemical Properties

Zinc phosphate is known to interact with several enzymes, proteins, and other biomolecules. One of the key enzymes that zinc phosphate interacts with is alkaline phosphatase. Alkaline phosphatase is a zinc-containing metalloenzyme that catalyzes the hydrolysis of phosphate esters, releasing inorganic phosphate . Zinc phosphate acts as a cofactor for this enzyme, enhancing its activity. Additionally, zinc phosphate interacts with other zinc-dependent enzymes, such as carbonic anhydrase and alcohol dehydrogenase, playing a crucial role in their catalytic functions.

Cellular Effects

Zinc phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, zinc phosphate has been shown to modulate the activity of transcription factors, such as metal-responsive transcription factor 1 (MTF-1), which regulates the expression of genes involved in zinc homeostasis . Furthermore, zinc phosphate affects cellular metabolism by acting as a cofactor for enzymes involved in glycolysis and the citric acid cycle, thereby influencing energy production and metabolic flux.

Molecular Mechanism

At the molecular level, zinc phosphate exerts its effects through binding interactions with biomolecules. For instance, zinc phosphate binds to the active site of alkaline phosphatase, facilitating the hydrolysis of phosphate esters . Additionally, zinc phosphate can inhibit or activate enzymes by binding to their allosteric sites, thereby modulating their catalytic activity. Zinc phosphate also influences gene expression by binding to transcription factors and altering their DNA-binding affinity, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc phosphate can change over time due to its stability and degradation. Zinc phosphate is relatively stable under physiological conditions, but it can undergo hydrolysis in acidic environments, leading to the release of zinc ions and phosphate ions . Long-term exposure to zinc phosphate has been shown to affect cellular function, including alterations in cell proliferation and differentiation. In vitro and in vivo studies have demonstrated that prolonged exposure to zinc phosphate can lead to changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of zinc phosphate vary with different dosages in animal models. At low doses, zinc phosphate has been shown to enhance enzyme activity and improve cellular function. At high doses, zinc phosphate can exhibit toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a certain concentration of zinc phosphate is required to elicit a biological response. Toxicity studies in animal models have indicated that excessive zinc phosphate exposure can lead to adverse effects on organ function and overall health.

Metabolic Pathways

Zinc phosphate is involved in several metabolic pathways, including those related to zinc homeostasis and phosphate metabolism. Zinc phosphate interacts with enzymes such as alkaline phosphatase, which plays a crucial role in phosphate metabolism by hydrolyzing phosphate esters . Additionally, zinc phosphate influences zinc homeostasis by modulating the activity of zinc transporters and binding proteins, thereby affecting zinc uptake, distribution, and excretion.

Transport and Distribution

Within cells and tissues, zinc phosphate is transported and distributed through various mechanisms. Zinc phosphate can be taken up by cells via zinc transporters, such as ZIP and ZnT proteins, which facilitate the influx and efflux of zinc ions . Once inside the cell, zinc phosphate can bind to metallothioneins and other zinc-binding proteins, which help regulate its localization and accumulation. Zinc phosphate can also be transported to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of zinc phosphate is critical for its activity and function. Zinc phosphate can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, zinc phosphate can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression . Similarly, zinc phosphate can be localized to the mitochondria, where it can affect mitochondrial function and energy production.

Propiedades

IUPAC Name |

trizinc;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.3Zn/c2*1-5(2,3)4;;;/h2*(H3,1,2,3,4);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXTYHSAJDENHV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

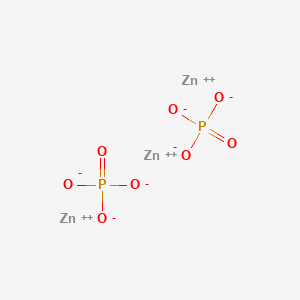

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3(PO4)2, O8P2Zn3 | |

| Record name | zinc phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064807 | |

| Record name | Trizinc phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, White solid; [Hawley] White odorless powder; [MSDSonline] | |

| Record name | Phosphoric acid, zinc salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7779-90-0, 13847-22-8, 14332-60-6 | |

| Record name | Zinc phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, zinc salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014332606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, zinc salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trizinc phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trizinc bis(orthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, zinc salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2MCT2M62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the main applications of zinc phosphate coatings?

A1: Zinc phosphate coatings are widely used to protect metals, particularly steel, from corrosion and abrasion [, , , , , , ]. These coatings also serve as excellent bases for paints and other top coatings, enhancing their adhesion and durability [, , ].

Q2: How does the presence of manganese ions (Mn2+) in the zinc phosphate solution affect the coating properties?

A2: Adding Mn2+ ions to the zinc phosphate solution modifies the chemical structure of the resulting crystal films. These modified structures, Zn3-xMnx(PO4)2⋅4H2O for Hopeite and Zn2(Fe1-xMnx)(PO4)2⋅4H2O for Phosphophyllite, exhibit enhanced anti-alkaline properties, particularly in highly alkaline environments [].

Q3: Can zinc phosphate coatings be applied to aluminum alloys? What factors influence coating quality on this substrate?

A3: Yes, zinc phosphate coatings can be applied to aluminum alloys []. Key factors affecting coating quality include the P-to-Zn atomic ratio, pH, and fluoride ion concentration in the coating bath. Pretreatment methods, such as acid etching, also significantly influence the coating properties [].

Q4: How does the addition of polyacrylic acid (PAA) to the zinc phosphating bath affect the coating properties?

A4: Incorporating PAA into the zinc phosphating bath has been shown to improve both corrosion resistance and topcoat adherence of the resulting coatings. This is attributed to the reduction in crystallite size, leading to greater film ductility, and the incorporation of organic segments from PAA into the surface structure, enhancing bonding with polymeric topcoats [].

Q5: How does the microstructure of zinc phosphate coatings change when exposed to an electron beam?

A5: Electron beam irradiation can induce significant changes in the phase and microstructure of zinc phosphate coatings. This exposure can lead to dehydration, transforming the initial uniform structure into one with hollows, black spots, and a change from an amorphous to a polycrystalline phase [].

Q6: What is the chemical formula and molecular weight of the most common form of zinc phosphate found in coatings?

A6: The most prevalent form is zinc phosphate tetrahydrate, with the chemical formula Zn3(PO4)2·4H2O and a molecular weight of 458.14 g/mol. This compound exists in different crystalline forms, including Hopeite (α, β, and para-Hopeite) [, ].

Q7: What analytical techniques are commonly used to characterize zinc phosphate coatings?

A7: Various techniques are employed to characterize zinc phosphate coatings, including:

- Scanning Electron Microscopy (SEM): To observe surface morphology and crystal structure [, , , , ].

- Energy Dispersive Spectroscopy (EDS): To analyze the elemental composition of the coatings [, ].

- X-ray Diffraction (XRD): To identify the crystalline phases present in the coatings [, , , , ].

- X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface and near-surface regions [].

- Raman Spectroscopy: To analyze the molecular vibrations and identify the chemical compounds present [].

- Atomic Force Microscopy (AFM): To study the surface topography and morphology at the nanoscale, including the measurement of single crystallite surfaces [].

Q8: What factors influence the solubility of zinc phosphate cements used in dentistry?

A8: The solubility of zinc phosphate cements is influenced by factors such as:

- Cement composition: Different types and brands of zinc phosphate cements exhibit varying solubilities due to their specific formulations [, , ].

- Setting time: The degree of setting influences the cement's resistance to dissolution [].

- Exposure time: Prolonged exposure to an aqueous environment generally leads to increased solubility [].

Q9: How is zinc phosphate utilized in dentistry?

A9: Zinc phosphate cement is a long-standing material in dentistry, primarily used for luting crowns and bridges []. Its biocompatibility has also sparked interest in potential bone contact applications [].

Q10: What are the advantages and disadvantages of using zinc phosphate cement in dental restorations compared to other dental cements?

A10:Advantages:

- Acceptable strength and working time []

- Ease of handling, even in large quantities []

- Cost-effective compared to some newer alternatives []

- Lower retentive strength compared to resin cements and glass ionomer cements, especially under adverse conditions [, , , ].

- Potential for early sensitivity to water []

- Lack of chemical adhesion to tooth structure []

Q11: How does the retention of zinc phosphate cement compare to other luting agents for dental restorations?

A11: While zinc phosphate cement offers adequate retention for many applications, studies indicate that its retentive strength is generally lower than that of resin cements (like Panavia) and glass ionomer cements [, , , ]. This difference is particularly pronounced when used on minimally retentive tooth preparations or under adverse conditions [, ].

Q12: Can zinc phosphate be used as a component in controlled-release drug delivery systems?

A12: Yes, recent research has explored the use of zinc phosphate nanoparticles as core materials for smart nanocontainers designed for controlled drug release []. These nanocontainers incorporate a pH-responsive shell that allows for the controlled release of encapsulated drugs, such as imidazole, in response to changes in pH [].

Q13: How is zinc phosphate used as a pigment in protective coatings?

A13: Zinc phosphate is a valuable pigment in various coating applications, particularly in replacing toxic chromate pigments [, ]. It exhibits good compatibility with binders like alkyds, chlorinated rubber, epoxy esters, and polyurethanes, enhancing the drying properties and adhesion of the paint film to metal substrates [].

Q14: What are some alternatives to zinc phosphate cement in dentistry and other applications?

A14: Several alternatives to zinc phosphate cement exist, each with its advantages and limitations:

- Resin-modified glass ionomer cement (RMGI): Combines the benefits of glass ionomer cements with improved handling properties. While offering good overall performance, its retention can be negatively impacted by the presence of temporary cement remnants [].

- Resin cements: Provide the highest bond strengths but can be more technique-sensitive and expensive than traditional cements [, ].

Q15: Is zinc phosphate considered biocompatible?

A16: Zinc phosphate, particularly in its cement form, is generally considered biocompatible, as demonstrated by in vitro studies using human cell lines such as fibroblasts and osteoblast-like cells [, ]. These studies revealed good cell viability, proliferation, and attachment to zinc phosphate surfaces [, ].

Q16: Does zinc phosphate exhibit any antimicrobial activity?

A17: While zinc phosphate cement demonstrated minimal antimicrobial activity against Streptococcus pyogenes in a specific study, this effect might be attributed to the long maturation times used []. Further research is needed to confirm and explore potential antimicrobial properties under different conditions.

Q17: What are some of the ongoing research areas related to zinc phosphate?

A17: Current research on zinc phosphate encompasses various areas, including:

- Nanomaterials: Developing zinc phosphate nanomaterials for applications in drug delivery, catalysis, and high-performance coatings [, ].

- Biomaterials: Exploring the use of zinc phosphate in bone cements, scaffolds, and other biomedical applications due to its biocompatibility and potential bioactivity [, ].

- Environmentally friendly coatings: Investigating zinc phosphate as a key component in developing non-toxic and high-performance anticorrosive coatings [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.